

Isopropylamphetamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isopropylamphetamine

Cat. No.: B12803118

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Abstract

Isopropylamphetamine, a psychostimulant of the substituted amphetamine class, presents a unique pharmacological profile characterized by a longer duration of action compared to its parent compound, amphetamine. This technical guide provides a comprehensive overview of **Isopropylamphetamine**, focusing on its chemical identifiers, synthesis, analytical methods, and pharmacological properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Chemical Identifiers and Properties

Isopropylamphetamine is systematically known as 1-phenyl-N-(propan-2-yl)propan-2-amine. [1] It is a structural isomer of propylamphetamine.[1] The introduction of the isopropyl group significantly influences its physicochemical and pharmacological properties.

Identifier	Value	Reference
CAS Number	33236-69-0	[1]
IUPAC Name	1-phenyl-N-(propan-2-yl)propan-2-amine	[1]
Chemical Formula	C ₁₂ H ₁₉ N	[1]
Molecular Weight	177.29 g/mol	
Canonical SMILES	CC(C)NC(C)CC1=CC=CC=C1	
PubChem CID	213536	[1]
ChemSpider ID	185142	[1]
InChI Key	PJXXJRMRFYMEY-UHFFFAOYSA-N	

Synthesis of Isopropylamphetamine

The synthesis of **Isopropylamphetamine** can be achieved through several established methods for N-alkylation of primary amines. The two primary routes are reductive amination and direct alkylation of amphetamine.

Reductive Amination of Phenyl-2-propanone

This widely used method involves the reaction of a ketone (phenyl-2-propanone, also known as P2P) with an amine (isopropylamine) in the presence of a reducing agent.

Reaction:

Phenyl-2-propanone + Isopropylamine + Reducing Agent → **Isopropylamphetamine**

Experimental Protocol (General):

A detailed, specific protocol for the synthesis of **Isopropylamphetamine** via reductive amination is not readily available in the reviewed literature. However, a general procedure, adapted from the synthesis of related amphetamines, is as follows:

- **Imine Formation:** Phenyl-2-propanone is reacted with isopropylamine in a suitable solvent (e.g., methanol) to form the corresponding imine intermediate. This reaction is often facilitated by the presence of a dehydrating agent or by azeotropic removal of water.
- **Reduction:** The formed imine is then reduced to the secondary amine, **Isopropylamphetamine**. Common reducing agents for this step include sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation (e.g., using H_2 gas and a palladium catalyst).
- **Work-up and Purification:** The reaction mixture is worked up to remove unreacted reagents and byproducts. This typically involves acid-base extraction to isolate the amine product. The crude product is then purified, for example, by distillation or crystallization of a salt form (e.g., hydrochloride).

For a detailed protocol on the reductive amination of P2P to synthesize amphetamine, which can be adapted, refer to the synthesis of Adderall from P2P.^[2]

Alkylation of Amphetamine

This method involves the direct N-alkylation of amphetamine with an isopropylating agent.

Reaction:

Amphetamine + Isopropylating Agent → **Isopropylamphetamine**

Experimental Protocol (General):

A specific, detailed protocol for the N-alkylation of amphetamine to **Isopropylamphetamine** is not readily available in the reviewed literature. A general approach would involve:

- **Reaction Setup:** Amphetamine is dissolved in a suitable solvent, often in the presence of a base to deprotonate the primary amine.
- **Alkylation:** An isopropylating agent, such as 2-bromopropane or isopropyl tosylate, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

- **Work-up and Purification:** Similar to the reductive amination method, the reaction is followed by an acid-base extraction to isolate the **Isopropylamphetamine**. Purification is then carried out using standard techniques.

Analytical Methodology

The identification and quantification of **Isopropylamphetamine** in various matrices, including biological samples, are crucial for research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable technique for this analysis.

Experimental Protocol: GC-MS Analysis of Amphetamine-Type Stimulants in Biological Samples (General)

While a specific protocol for **Isopropylamphetamine** is not detailed in the available literature, the following general procedure for amphetamine-type stimulants can be adapted.[\[3\]](#)[\[4\]](#)

- **Sample Preparation (Extraction):**
 - **Liquid-Liquid Extraction (LLE):** The biological sample (e.g., blood, urine) is made alkaline to deprotonate the amine. An organic solvent (e.g., toluene, ethyl acetate) is then used to extract the **Isopropylamphetamine**.
 - **Solid-Phase Extraction (SPE):** The sample is passed through a solid-phase extraction cartridge that retains the analyte. After washing, the **Isopropylamphetamine** is eluted with a suitable solvent.
- **Derivatization:**
 - To improve the chromatographic properties and mass spectral fragmentation of **Isopropylamphetamine**, a derivatization step is often employed. This involves reacting the amine with a derivatizing agent, such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA), to form a more volatile and thermally stable derivative.[\[3\]](#)
- **GC-MS Analysis:**
 - **Gas Chromatograph (GC) Conditions:**

- Column: A non-polar capillary column (e.g., HP-1 MS, 30 m x 0.25 mm, 0.25 μ m) is typically used.
- Carrier Gas: Helium.
- Temperature Program: An oven temperature program is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron Ionization (EI) is commonly used.
 - Detection Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity.

Pharmacology

The pharmacological effects of **Isopropylamphetamine** are primarily attributed to its interaction with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).

Mechanism of Action

Based on the pharmacology of amphetamine and its analogues, **Isopropylamphetamine** is expected to act as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).^{[5][6]} By increasing the synaptic concentrations of these neurotransmitters, particularly dopamine and norepinephrine, it exerts its stimulant effects on the central nervous system.

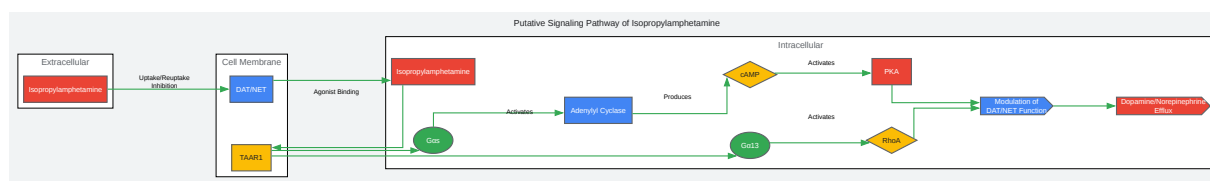
Furthermore, amphetamines are known to be agonists at the Trace Amine-Associated Receptor 1 (TAAR1).^{[7][8]} Activation of TAAR1 can modulate the activity of the monoamine transporters, often leading to non-competitive monoamine efflux.

Signaling Pathways

The activation of TAAR1 by amphetamines initiates downstream signaling cascades. Two key pathways have been identified:

- **G α s/cAMP/PKA Pathway:** TAAR1 can couple to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
- **G α 13/RhoA Pathway:** TAAR1 can also couple to the G13 alpha subunit, which activates the small GTPase RhoA.

These signaling pathways are believed to play a role in the modulation of monoamine transporter function and the overall pharmacological effects of amphetamines.



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Caption: Putative signaling pathway of **Isopropylamphetamine**.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (K_i) and functional potencies (IC_{50} or EC_{50}) of **Isopropylamphetamine** at monoamine transporters and TAAR1 are not readily available in the current scientific literature. However, data for structurally related N-alkylated amphetamines can provide an estimation of its expected activity profile. Generally, N-alkylation of amphetamine tends to decrease its potency at DAT and NET while potentially altering its activity at SERT.[9]

Compound	DAT (K _i , nM)	NET (K _i , nM)	SERT (K _i , nM)	Reference
d-Amphetamine	~600	~70-100	~20,000-40,000	[10]
d-Methamphetamine	~500	~100	~10,000-40,000	[10]
Propylamphetamine	-	-	-	-

Note: Data for Propylamphetamine is not readily available in the searched literature.

For TAAR1, amphetamine and methamphetamine have been shown to be agonists with EC₅₀ values in the low micromolar range.[11] It is anticipated that **Isopropylamphetamine** would exhibit similar activity at this receptor.

Conclusion

Isopropylamphetamine is a psychoactive compound with a distinct pharmacological profile resulting from the N-isopropyl substitution on the amphetamine backbone. While general methods for its synthesis and analysis can be inferred from related compounds, specific experimental protocols and comprehensive quantitative pharmacological data are currently lacking in the public domain. Further research is warranted to fully characterize the binding affinities, functional activities, and detailed signaling pathways of **Isopropylamphetamine** to better understand its therapeutic potential and abuse liability. This technical guide provides a foundational understanding of **Isopropylamphetamine** and highlights the areas where further investigation is needed.

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